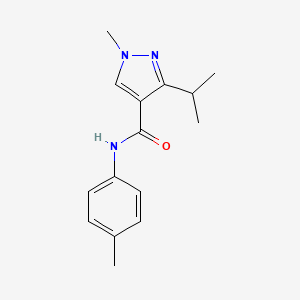![molecular formula C14H18N4O B7514262 1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)
1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, PPM-18, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of PPM-18 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that play a role in the progression of cancer and other diseases. PPM-18 has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. In addition, PPM-18 has been shown to inhibit the activity of the enzyme PTP1B, which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
PPM-18 has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators and cytokines, which are involved in the progression of inflammation and cancer. In addition, PPM-18 has been shown to improve insulin sensitivity and glucose tolerance, which are important factors in the development of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PPM-18 in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of specific enzymes on disease progression. However, one limitation of using PPM-18 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for the study of PPM-18. One area of research is the development of PPM-18 derivatives that exhibit improved potency and selectivity. Another area of research is the investigation of the potential applications of PPM-18 in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of PPM-18 for therapeutic use.
Méthodes De Synthèse
PPM-18 can be synthesized using various methods. One of the most common methods is the reaction of 2-(pyrazol-1-ylmethyl)aniline with propyl isocyanate in the presence of a base such as triethylamine. This reaction results in the formation of PPM-18 as a white solid.
Applications De Recherche Scientifique
PPM-18 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, PPM-18 has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
Propriétés
IUPAC Name |
1-propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-8-15-14(19)17-13-7-4-3-6-12(13)11-18-10-5-9-16-18/h3-7,9-10H,2,8,11H2,1H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJMBXCGRVDFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)


